molecular formula C12H16N4S B1357946 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 769917-28-4

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No. B1357946
M. Wt: 248.35 g/mol
InChI Key: AECCBYQXQCLDTD-UHFFFAOYSA-N
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Description

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is an aromatic heterocyclic compound. It contains a six-membered ring with two nitrogen atoms at positions 1 and 3. This molecule exhibits a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .


Synthesis Analysis

Several methods exist for synthesizing pyrimidines. One approach involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines using 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex . Another synthetic route employs 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

The molecular formula of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is C12H16N4S . It consists of a thieno[2,3-d]pyrimidine core with an ethyl group and a piperazine moiety attached .

Scientific Research Applications

Anticancer Applications

  • Synthesis and Antiproliferative Activity Against Human Cancer Cell Lines: New derivatives of thieno[2,3-d]pyrimidine were synthesized and evaluated for their antiproliferative effect against several human cancer cell lines. Compounds within this series exhibited promising activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).
  • Design and Synthesis as Anticancer Agents: Thieno[3,2-d]pyrimidine derivatives containing a piperazine unit were designed and synthesized, targeting their application as anticancer agents based on the structure of protein tyrosine kinase inhibitors (Min, 2012).

Enzyme Inhibition and Immunomodulatory Effects

  • Synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidine Analogues: A new series of these analogues were synthesized and showed significant immunosuppressive activity in a Mixed Lymphocyte Reaction (MLR) assay, indicating their potential for further medicinal chemistry optimization due to a potent compound with an IC50-value of 66 nM (Jang et al., 2010).

Synthesis for Drug Development

  • Synthesis of Novel Compounds: Studies have focused on synthesizing new thieno[2,3-d]pyrimidine derivatives with various substitutions, aiming to explore their pharmaceutical applications. These compounds were synthesized through various chemical reactions, illustrating the versatile nature of thieno[2,3-d]pyrimidine as a scaffold in drug development (Qi et al., 2008).

Potential Treatment of Metastatic Triple-Negative Breast Cancer

  • Highly Selective VEGFR3 Inhibitor: Thieno[2,3-d]pyrimidine derivatives were identified and optimized as selective VEGFR3 inhibitors, presenting a novel approach for the potential treatment of metastatic triple-negative breast cancer. This research underscores the therapeutic potential of these compounds in inhibiting specific pathways involved in cancer progression (Li et al., 2021).

properties

IUPAC Name

6-ethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16/h7-8,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECCBYQXQCLDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

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